(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid
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Overview
Description
(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is a compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow systems, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a stainless steel column packed with Raney® nickel can be employed for the synthesis of various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions can be facilitated by reagents like phenylsilane in the presence of iron complexes.
Substitution: Substitution reactions often involve the use of benzyl halides under basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylsilane, iodine(III) complexes, and benzyl halides. Reaction conditions often involve basic environments and the use of catalysts such as iron complexes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative that is closely related to piperidine compounds and acts as a dopamine reuptake inhibitor.
GBR-12,935: Another piperazine derivative with similar pharmacological properties to piperidine compounds.
Uniqueness
(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other piperidine derivatives.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQOBTATEPJQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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